1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one
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Overview
Description
1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one is an organic compound that belongs to the class of thienyl ketones This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propenone moiety with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one typically involves the bromination of thiophene followed by a series of reactions to introduce the propenone and dimethylamino groups. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Formation of Propenone: The brominated thiophene is then reacted with an appropriate aldehyde or ketone under basic conditions to form the propenone structure.
Introduction of Dimethylamino Group: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the propenone moiety to a corresponding alcohol.
Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its electronic properties and used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets. In material science, its electronic properties are utilized to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
1-(5-Bromo-2-thienyl)-2-propen-1-one: Lacks the dimethylamino group, which may affect its reactivity and applications.
1-(5-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-(5-Methyl-2-thienyl)-3-(dimethylamino)-2-propen-1-one:
Uniqueness: 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry, material science, and industrial processes.
Properties
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJXHPQUXMDFA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818203 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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